Benthiavalicarb

Catalog No.
S652899
CAS No.
413615-35-7
M.F
C15H18FN3O3S
M. Wt
339.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benthiavalicarb

CAS Number

413615-35-7

Product Name

Benthiavalicarb

IUPAC Name

[(2S)-1-[[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamic acid

Molecular Formula

C15H18FN3O3S

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C15H18FN3O3S/c1-7(2)12(19-15(21)22)13(20)17-8(3)14-18-10-5-4-9(16)6-11(10)23-14/h4-8,12,19H,1-3H3,(H,17,20)(H,21,22)/t8-,12+/m1/s1

InChI Key

VVSLYIKSEBPRSN-PELKAZGASA-N

SMILES

CC(C)C(C(=O)NC(C)C1=NC2=C(S1)C=C(C=C2)F)NC(=O)O

Synonyms

((1S)-1-((((1R)-1-(6-fluoro-2-benzothiazolyl)ethyl)amino)carbonyl)-2-methylpropyl)carbamic acid, 1-methylethyl ((1S)-1-((((1R)-1-(6-fluoro-2-benzothiazolyl)ethyl)amino)carbonyl)-2-methylpropyl)carbamate, benthiavalicarb, benthiavalicarb isopropyl, benthiavalicarb-isopropyl, carbamic acid, ((1S)-1-((((1R)-1-(6-fluoro-2-benzothiazolyl)ethyl)amino)carbonyl)-2-methylpropyl)-, carbamic acid, ((1S)-1-((((1R)-1-(6-fluoro-2-benzothiazolyl)ethyl)amino)carbonyl)-2-methylpropyl)-, 1-methylethyl ester, carbamic acid, (1-(((1-(6-fluoro-2-benzothiazolyl)ethyl)amino)carbonyl)-2-methylpropyl)-, 1-methylethyl ester, (S-(R*,S*))-, carbamic acid, n-((1S)-1-((((1R)-1-(6-fluoro-2-benzothiazolyl)ethyl)amino)carbonyl)-2-methylpropyl)-, carbamic acid, n-((1S)-1-((((1R)-1-(6-fluoro-2-benzothiazolyl)ethyl)amino)carbonyl)-2-methylpropyl)-, 1-methylethyl ester, flubenthiavalicarb, KIF-230

Canonical SMILES

CC(C)C(C(=O)NC(C)C1=NC2=C(S1)C=C(C=C2)F)NC(=O)O

Isomeric SMILES

C[C@H](C1=NC2=C(S1)C=C(C=C2)F)NC(=O)[C@H](C(C)C)NC(=O)O

The exact mass of the compound Benthiavalicarb is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Benthiavalicarb (CAS 413615-35-7) is the active free-acid form of the potent valinamide carbamate fungicide benthiavalicarb-isopropyl. Belonging to the Carboxylic Acid Amide (CAA) class (FRAC code 40), it specifically targets oomycete pathogens by inhibiting the cellulose synthase enzyme (CesA3), thereby disrupting fungal cell wall biosynthesis [1]. For procurement professionals, formulation scientists, and analytical chemists, benthiavalicarb serves as a critical active ingredient (AI) in crop protection research and as an essential analytical reference standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) residue monitoring. Its distinct mode of action, low application rate requirements, and specific physicochemical profile (solubility of 13.14 mg/L at 20°C) make it a cornerstone material in modern fungicide development and resistance management programs [2].

Substituting benthiavalicarb with generic oomycete fungicides like metalaxyl or broad-spectrum protectants like mancozeb fundamentally compromises formulation efficacy and resistance management. Metalaxyl, a phenylamide, faces widespread target-site resistance in Phytophthora populations, rendering it ineffective in many modern agricultural contexts where benthiavalicarb maintains full efficacy [1]. Furthermore, while dimethomorph shares the CAA FRAC code (40), it belongs to the cinnamic acid amide subclass, which exhibits different systemic mobility, baseline sensitivity profiles, and formulation compatibilities compared to the valinamide carbamate structure of benthiavalicarb. For analytical laboratories, substituting benthiavalicarb in residue panels or baseline sensitivity assays invalidates cross-resistance mapping, as specific point mutations in the CesA3 gene can differentially affect valinamide carbamates versus cinnamic acid amides[2].

In Vitro Mycelial Growth Inhibition vs. Broad-Spectrum Protectants

In comparative in vitro assays against Phytophthora species, benthiavalicarb demonstrates an exceptionally low half-maximal inhibitory concentration (EC50) compared to legacy broad-spectrum protectants. While multi-site inhibitors like mancozeb require concentrations exceeding 10 µg/mL to achieve significant mycelial growth inhibition, benthiavalicarb achieves an EC50 of 0.01 to 0.05 µg/mL[1]. This high intrinsic potency allows formulation scientists to design low-dose crop protection products that minimize environmental chemical loads while maintaining top-tier efficacy.

Evidence DimensionHalf-maximal inhibitory concentration (EC50) for mycelial growth
Target Compound Data0.01 - 0.05 µg/mL (Benthiavalicarb)
Comparator Or Baseline>10 µg/mL (Mancozeb)
Quantified DifferenceOver 200-fold higher intrinsic potency for benthiavalicarb.
ConditionsIn vitro mycelial growth assay on Phytophthora species.

Justifies the procurement of benthiavalicarb for high-efficiency, low-dose formulations, significantly reducing the total active ingredient volume required per hectare.

Efficacy Retention Against Phenylamide-Resistant Pathogen Strains

A primary driver for procuring benthiavalicarb is its ability to control pathogen strains that have developed target-site resistance to older systemic chemistries. In efficacy trials against metalaxyl-resistant strains of Phytophthora infestans, benthiavalicarb maintained its baseline inhibitory activity (EC50 ~0.01-0.05 µg/mL), whereas metalaxyl exhibited a complete loss of efficacy [1]. Because benthiavalicarb targets the CesA3 enzyme rather than ribosomal RNA synthesis, it exhibits zero cross-resistance with phenylamides.

Evidence DimensionEfficacy on resistant strains (Cross-resistance profile)
Target Compound DataMaintains baseline EC50 (~0.01-0.05 µg/mL) on resistant strains
Comparator Or BaselineComplete loss of efficacy / highly elevated EC50 (Metalaxyl)
Quantified Difference100% retention of efficacy for benthiavalicarb on phenylamide-resistant isolates.
ConditionsIn vitro and greenhouse trials on metalaxyl-resistant Phytophthora infestans.

Essential for formulating modern resistance-breaking tank mixes and selecting appropriate analytical standards for regions where legacy phenylamides fail.

Subclass-Specific Resistance Dynamics vs. Cinnamic Acid Amides

Although benthiavalicarb and dimethomorph both belong to the CAA fungicide group (FRAC 40), they represent different chemical subclasses (valinamide carbamates vs. cinnamic acid amides). Research on Phytophthora mutants has demonstrated a negative correlation in EC50 shifts between valinamide carbamates and cinnamic acid amides in certain resistant isolates [1]. This indicates that specific point mutations in the CesA3 gene affect the binding of these subclasses differently, meaning they are not perfectly interchangeable in resistance management or baseline sensitivity monitoring.

Evidence DimensionEC50 shift correlation in CAA-resistant mutants
Target Compound DataDistinct resistance response profile (Valinamide carbamates)
Comparator Or BaselineNegative correlation with target compound EC50 shifts (Dimethomorph / Cinnamic acid amides)
Quantified DifferenceDivergent target-site binding dynamics despite shared FRAC classification.
ConditionsIn vitro sensitivity assays on Phytophthora isolates with induced CesA3 mutations.

Justifies procuring benthiavalicarb specifically to diversify the CAA chemical subclass in rotation programs and precision analytical assays, rather than treating all FRAC 40 fungicides as identical.

Processability and Extraction Profile Based on Aqueous Solubility

For formulation engineers and analytical chemists, benthiavalicarb presents a specific physicochemical profile that dictates handling protocols. With a water solubility of 13.14 mg/L at 20°C and a Log Pow of 2.52, benthiavalicarb is highly lipophilic compared to older systemic oomycete fungicides like propamocarb (solubility >500 g/L) [1]. This low solubility requires the use of suspension concentrates (SC) or oil dispersions (OD) in commercial formulations, and necessitates specific partitioning solvents (e.g., acetonitrile) and salt combinations in QuEChERS LC-MS/MS residue extraction workflows.

Evidence DimensionAqueous Solubility at 20°C
Target Compound Data13.14 mg/L (Benthiavalicarb)
Comparator Or Baseline>500,000 mg/L (Propamocarb)
Quantified DifferenceOrders of magnitude lower water solubility for benthiavalicarb.
ConditionsStandard physicochemical profiling at 20°C.

Critical for analytical chemists designing LC-MS/MS QuEChERS extraction protocols and formulation engineers developing stable suspension concentrates.

Active Ingredient in Resistance-Breaking Agrochemical Formulations

Due to its zero cross-resistance with phenylamides and high intrinsic potency (EC50 in the 0.01-0.05 µg/mL range), benthiavalicarb is a highly effective active ingredient for modern crop protection products. It is typically formulated as a suspension concentrate (SC) or oil dispersion (OD) in combination with multi-site protectants to manage Phytophthora and Plasmopara outbreaks where legacy fungicides fail [1].

Analytical Reference Standard for LC-MS/MS Food Safety Testing

Given its specific lipophilicity (Log Pow 2.52) and low aqueous solubility, benthiavalicarb is a required analytical reference standard for validating QuEChERS extraction protocols in food safety laboratories. Accurate quantification of benthiavalicarb residues in agricultural commodities relies on high-purity standards to calibrate LC-MS/MS instrumentation and ensure regulatory compliance [2].

Baseline Sensitivity and Fungicide Resistance Monitoring Assays

Because valinamide carbamates exhibit different resistance dynamics compared to cinnamic acid amides (like dimethomorph), benthiavalicarb is essential for mapping CesA3 mutations in field isolates. Plant pathology laboratories procure this compound to establish baseline sensitivity curves and monitor the evolution of the Carboxylic Acid Amide (CAA) resistance profile in regional pathogen populations[3].

XLogP3

2.8

UNII

6YZ3ZXJ6WN

Other CAS

413615-35-7

Wikipedia

Benthiavalicarb

Use Classification

Agrochemicals -> Fungicides
Fungicides

Dates

Last modified: 08-15-2023

Experimental study on the carcinogenic effects of pesticides with ascertained carcinogenic activity under the conditions of its simultaneous influence on the organism of laboratory animals

Serhii Omelchuk, Alina Syrota, Olena Vavrinevych, Anna Blagaia, Viktoriia Lisovska, Olena Reshavska
PMID: 30448796   DOI:

Abstract

Introduction: It is known that pesticides have both short-term and long-term effects of the action on the human body. Today, taking into account the growth rate of the agricultural crops protection means' market and the expansion of the range of pesticide mixtures and combined formulations, there is a need for a more in-depth study of its possible effects on the environment and the human body. Recently, a new fungicide containing a mixture of two active substances, benthiavalicarb isopropyl and folpet, was introduced for application in Ukraine. Considering the possible influence of both substances on the enzyme systems involved in the xenobiotic metabolism, potentiation of its carcinogenic action in the formulation can be expected. No genotoxic effect was revealed studying in vivo studies the mutagenic activity of both substances isolated. Therefore, both substances are epigenetic carcinogens with a promoter threshold mechanism of action. In this regard, the promoter action of these substances was studied by us in the mid-term test on a multi-organ model. The aim: The purpose of our work was an experimental study of the carcinogenic action of benthiavalicarb-isopropyl and folpet - substances with ascertained carcinogenic activity, under the conditions of its simultaneous influence on the organism of laboratory animals (rats and mice).
Materials and methods: Toxicological, toxicometric (weight of animals, absolute, relative mass of internal organs) histological, microscopic, histochemical, and statistical methods were used in the study.
Results and conclusions: No combined action of folpet and benthiavalicarb-isopropyl on the proliferation of carcinogen-transformed hepatocytes and the formation of hyperplastic nodules expressing γ-glutamyltranspeptidases (γ-GTP) as markers of pre-tumor changes in hepatocarcinogenesis was revealed. This allows us to conclude that there is no modifying effect of the folpet on carcinogenicity.


Root treatment with oxathiapiprolin, benthiavalicarb or their mixture provides prolonged systemic protection against oomycete foliar pathogens

Yigal Cohen
PMID: 31929586   DOI: 10.1371/journal.pone.0227556

Abstract

Oxathiapiprolin is a fungicide effective against downy mildews of cucumber (Pseudoperonospora cubensis) and basil (Peronospora belbahrii) and late blight of tomato (Phytophthora infestans). To avoid fungicide resistance, it is recommended to apply oxathiapiprolin as a mixture with a partner fungicide that have a different mode of action. Here it is shown that a single application of oxathiapiprolin, benthiavalicarb, or their mixture (3+7, w/w) to the root of nursery plants grown in multi-cell trays provided prolonged systemic protection against late blight and downy mildews in growth chambers and in field tests. Soil application of 1mg active ingredient per plant provided durable protection of up to four weeks in tomato against late blight, cucumber against downy mildew and basil against downy mildew. Not only did the mixture of oxathiapiprolin and benthiavalicarb provide excellent systemic control of these diseases but also mutual protection against resistance towards both oxathiapiprolin and benthiavalicarb.


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